molecular formula C25H14N2O2S B14377984 2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one CAS No. 88447-17-0

2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one

Cat. No.: B14377984
CAS No.: 88447-17-0
M. Wt: 406.5 g/mol
InChI Key: IOGCHLFWSYZCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring fused with a pyranoisoquinoline structure

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Cyclization reactions can be facilitated by using catalysts like piperidine or other amines.

Scientific Research Applications

2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells . Additionally, the compound may interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88447-17-0

Molecular Formula

C25H14N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-6-phenylpyrano[2,3-c]isoquinolin-3-one

InChI

InChI=1S/C25H14N2O2S/c28-25-19(24-26-20-12-6-7-13-21(20)30-24)14-18-16-10-4-5-11-17(16)22(27-23(18)29-25)15-8-2-1-3-9-15/h1-14H

InChI Key

IOGCHLFWSYZCLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)C6=CC=CC=C62

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.